molecular formula C13H16N2O2S B3984392 5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-[1,3,4]oxadiazole-2-thiol

5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-[1,3,4]oxadiazole-2-thiol

Cat. No.: B3984392
M. Wt: 264.35 g/mol
InChI Key: VYLUYDMSDPECMN-UHFFFAOYSA-N
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Description

5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-[1,3,4]oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-(4-methoxy-3-methylphenyl)propyl group and a thiol (-SH) moiety at position 2. The 1,3,4-oxadiazole scaffold is known for its metabolic stability, hydrogen-bonding capacity, and π-π stacking interactions, making it a privileged structure in medicinal chemistry .

Properties

IUPAC Name

5-[3-(4-methoxy-3-methylphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-8-10(6-7-11(9)16-2)4-3-5-12-14-15-13(18)17-12/h6-8H,3-5H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLUYDMSDPECMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCC2=NNC(=S)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808551
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituent variations. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 5-(3-(4-Methoxy-3-methylphenyl)propyl), 2-SH High lipophilicity due to methoxy/methyl groups; thiol enables redox interactions Not explicitly reported (inferred: potential anticancer/antimicrobial activity)
5-[(3-(Pyrimidin-2-yl)thio)propyl]-1,3,4-oxadiazole-2-thiol 5-(pyrimidin-2-ylthiopropyl), 2-SH Pyrimidine moiety enhances π-stacking; tested for cytotoxicity Moderate to strong cytotoxic activity against cancer cell lines (e.g., MCF-7, A549)
5-(3-Methyl-6-hydroxybenzofuran-2-yl)-1,3,4-oxadiazole-2-thiol 5-(benzofuran), 2-SH Benzofuran increases aromaticity; hydroxyl group improves solubility Antimicrobial activity reported (e.g., Staphylococcus aureus)
5-Thien-2-yl-[1,3,4]oxadiazole-2-thiol 5-(thiophene), 2-SH Thiophene enhances electronic conjugation Antifungal activity against Candida albicans
5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol 5-(sulfonylphenyl), 2-SH Sulfonyl group introduces polarity and hydrogen-bonding Kinase inhibition potential (e.g., EGFR)

Biological Activity

5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-[1,3,4]oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumoral, and other pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.5 µg/mL
This compoundS. aureus0.25 µg/mL
This compoundM. tuberculosis0.03 µg/mL

The compound shows potent activity against E. coli and S. aureus, with MIC values lower than many conventional antibiotics .

Antitumor Activity

The potential antitumor effects of oxadiazole derivatives have been investigated in several studies. The compound has been shown to induce apoptosis in cancer cell lines.

Case Study: Apoptotic Mechanism

A study involving MCF-7 breast cancer cells revealed that treatment with the compound increased p53 expression and caspase-3 cleavage, leading to enhanced apoptotic activity . This mechanism suggests that the compound may serve as a lead for developing new anticancer therapies.

Other Biological Activities

In addition to antimicrobial and antitumor properties, oxadiazoles have been explored for their anti-inflammatory and antimalarial activities.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammatory markers in vitro
AntimalarialSimilar IC50 values to chloroquine against Plasmodium falciparum

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-[1,3,4]oxadiazole-2-thiol
Reactant of Route 2
5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-[1,3,4]oxadiazole-2-thiol

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